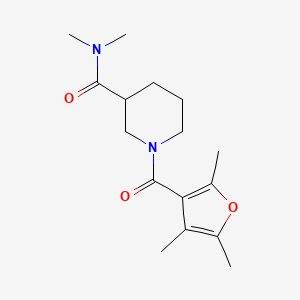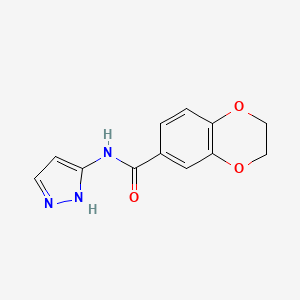
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide, also known as DMTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTP is a piperidine derivative that has shown promising results in biochemical and physiological studies.
Applications De Recherche Scientifique
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is in the field of neuroscience. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to enhance neuronal activity and improve cognitive function in animal models. It has also been found to have neuroprotective effects against oxidative stress and neuroinflammation. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to increase the binding affinity of acetylcholine to nAChR and enhance the activity of the receptor. This leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in cognitive function, mood regulation, and other physiological processes.
Biochemical and Physiological Effects
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, improve memory, and increase attention span in animal models. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects. It has been found to reduce anxiety-like behavior and increase social interaction in animal models. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to have low toxicity and is well tolerated in animal models. However, there are also some limitations to using N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics. Additionally, N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are many future directions for research on N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide. One potential direction is in the development of novel therapeutics for neurological disorders such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function, making it a promising candidate for the development of new treatments. Another potential direction is in the development of new cancer therapies. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Finally, more research is needed to fully understand the mechanism of action of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is a synthetic compound that has shown promising results in scientific research. It has potential applications in various fields, including neuroscience and cancer research. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, and it has been found to enhance cognitive function and reduce anxiety-like behavior in animal models. While there are limitations to using N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in lab experiments, its potential applications make it a promising candidate for further research.
Méthodes De Synthèse
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with N,N-dimethylpiperidine and thionyl chloride to give the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-3-aminopiperidine to obtain N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in high yield and purity.
Propriétés
IUPAC Name |
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10-11(2)21-12(3)14(10)16(20)18-8-6-7-13(9-18)15(19)17(4)5/h13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLHKUWMDSHGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCCC(C2)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-[[2-(4-bromophenyl)acetyl]amino]pyrazol-1-yl]acetate](/img/structure/B7572193.png)
![4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine](/img/structure/B7572194.png)
![4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine](/img/structure/B7572196.png)
![Methyl 2-[(2,5-dimethoxybenzoyl)amino]-2-phenylacetate](/img/structure/B7572208.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyloxolane-3-carboxamide](/img/structure/B7572211.png)
![Ethyl 2-[(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)amino]acetate](/img/structure/B7572218.png)
![Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7572226.png)
![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)
